Product packaging for 2-(3,5-Difluorophenyl)propanoic acid(Cat. No.:CAS No. 263162-45-4)

2-(3,5-Difluorophenyl)propanoic acid

Cat. No.: B2723798
CAS No.: 263162-45-4
M. Wt: 186.158
InChI Key: MLZLGSOLBOLYJW-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H8F2O2 and its molecular weight is 186.158. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O2 B2723798 2-(3,5-Difluorophenyl)propanoic acid CAS No. 263162-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-difluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZLGSOLBOLYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263162-45-4
Record name 2-(3,5-difluorophenyl)propanoic acid
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Synthetic Methodologies and Strategies for 2 3,5 Difluorophenyl Propanoic Acid

Historical and Contemporary Approaches to Arylpropanoic Acid Synthesis

The synthesis of 2-arylpropanoic acids, a class of compounds with significant commercial applications, has a rich history. Early methods often involved multi-step sequences that were effective but sometimes lacked efficiency and atom economy. bris.ac.uk A classic example is the six-step Boot process for ibuprofen (B1674241), which begins with a Friedel-Crafts acylation of isobutylbenzene. bris.ac.ukwikipedia.org

Contemporary approaches have focused on developing more streamlined and environmentally benign syntheses. nih.gov A major advancement was the Hoechst process for ibuprofen, which reduced the synthesis to three steps, notably employing a palladium-catalyzed carbonylation. bris.ac.ukwikipedia.org Modern synthetic chemistry continues to refine these processes by exploring novel catalytic systems, including palladium complexes for carbonylation and coupling reactions, and developing continuous-flow methodologies to improve efficiency and scalability. nih.govmdpi.com The overarching goal in the field is to reduce step counts, improve reaction conditions, increase yields, and achieve high levels of stereoselectivity. nih.gov

Targeted Synthetic Routes to 2-(3,5-Difluorophenyl)propanoic Acid

Specific strategies have been developed to introduce the 3,5-difluorophenyl moiety at the C2 position of propanoic acid. These methods leverage well-established organic reactions, tailored for the specific substrates required.

A foundational method for creating aryl-ketone linkages is the Friedel-Crafts acylation. wikipedia.orgchemistrysteps.com This electrophilic aromatic substitution reaction involves reacting an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this strategy would begin with the acylation of 1,3-difluorobenzene (B1663923) with a propionyl halide (e.g., propionyl chloride) or propanoic anhydride.

The resulting propiophenone, 1-(3,5-difluorophenyl)propan-1-one, serves as a key intermediate. This ketone can then be converted to the target carboxylic acid through various multi-step transformations. One common sequence involves a 1,2-aryl migration, which can be induced under acidic conditions. Subsequent hydrolysis of the resulting ester or other intermediate yields the final this compound. An advantage of the Friedel-Crafts acylation is that the product is a deactivated ketone, which prevents further acylation of the aromatic ring. chemistrysteps.comorganic-chemistry.org

Table 1: Example of Friedel-Crafts Acylation Approach

Step Reactants Reagents Product
1. Acylation 1,3-Difluorobenzene, Propionyl Chloride AlCl₃ 1-(3,5-Difluorophenyl)propan-1-one
2. Rearrangement/Oxidation 1-(3,5-Difluorophenyl)propan-1-one e.g., Thallium(III) nitrate, Methanol (B129727) Methyl 2-(3,5-difluorophenyl)propanoate

Carbonylation reactions offer a direct and efficient method for introducing a carboxyl group. Palladium-catalyzed carbonylation, in particular, has become a state-of-the-art technique for synthesizing 2-arylpropanoic acids. mdpi.com This approach typically involves the reaction of an aryl halide or a related precursor with carbon monoxide and an alcohol or water.

For this compound, a suitable precursor would be 1-(1-haloethyl)-3,5-difluorobenzene (e.g., 1-(1-bromoethyl)-3,5-difluorobenzene). The palladium catalyst facilitates the insertion of carbon monoxide into the aryl-carbon bond, followed by reaction with water (hydroxycarbonylation) to yield the carboxylic acid directly, or with an alcohol (alkoxycarbonylation) to form an ester intermediate that is subsequently hydrolyzed. mdpi.comnih.gov This method is often favored for its high regioselectivity and efficiency. mdpi.com

The hydrolysis of nitriles is a classic and reliable method for the preparation of carboxylic acids. doubtnut.comvaia.com This pathway to this compound begins with the synthesis of the corresponding nitrile, 2-(3,5-difluorophenyl)propanenitrile. This intermediate can be prepared through various means, such as the nucleophilic substitution of a 1-(1-haloethyl)-3,5-difluorobenzene with a cyanide salt.

Once the nitrile is obtained, it is subjected to hydrolysis, typically under strong acidic or basic conditions with heating. doubtnut.comvaia.com The reaction proceeds through an amide intermediate (2-(3,5-difluorophenyl)propanamide) which is then further hydrolyzed to the final carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). doubtnut.com This method is robust and widely applicable for the synthesis of various arylpropanoic acids. orgsyn.org

Reaction Scheme: Nitrile Hydrolysis CH₃CH(C₆H₃F₂)CN + 2 H₂O --(H⁺ or OH⁻, Heat)--> CH₃CH(C₆H₃F₂)COOH + NH₃

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. nih.gov These methods can be adapted to synthesize this compound by coupling a 3,5-difluorophenyl-containing reagent with a three-carbon propanoic acid synthon.

One such strategy is the Suzuki coupling, which would involve reacting a 3,5-difluorophenylboronic acid with a suitable propanoic acid derivative, such as methyl 2-bromopropanoate, in the presence of a palladium catalyst and a base. The reaction forms the aryl-carbon bond directly, yielding the methyl ester of the target acid, which is then hydrolyzed. A flexible two-step, one-pot procedure involving a sequential palladium-catalyzed Heck coupling of an aryl bromide with ethylene, followed by hydroxycarbonylation of the resulting styrene (B11656), has also been developed for the synthesis of 2-aryl propionic acids. mdpi.comnih.gov These cross-coupling strategies are valued for their broad substrate scope and functional group tolerance. researchgate.net

Asymmetric Synthesis of this compound Enantiomers

Since the biological activity of many chiral molecules resides in a single enantiomer, the development of asymmetric syntheses is crucial. nih.gov For this compound, obtaining enantiomerically pure forms requires stereoselective methods.

Asymmetric synthesis can be achieved through several primary approaches:

Chiral Resolution: This classic method involves separating a racemic mixture of the acid. This is often done by reacting the racemic acid with a chiral resolving agent (a chiral amine, for example) to form a pair of diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization. After separation, the pure enantiomer of the acid is recovered by removing the resolving agent.

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources. nih.gov For this specific compound, a suitable chiral precursor would be elaborated through a synthetic sequence that maintains its stereochemical integrity.

Asymmetric Catalysis: This is a highly efficient modern approach where a chiral catalyst directs the formation of one enantiomer over the other from an achiral starting material. nih.gov For arylpropanoic acids, methods like asymmetric hydrogenation of a corresponding acrylic acid or asymmetric hydroformylation/carbonylation of a styrene derivative are common. For instance, the enantioselective hydroxycarbonylation of 1,3-difluoro-5-vinylbenzene using a palladium catalyst with a chiral ligand could potentially yield an enantiomerically enriched product. Another approach involves the kinetic resolution of a racemic ester using enzymes like lipases, which selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid. nih.gov

Table 2: Comparison of Asymmetric Synthesis Strategies

Strategy Description Advantages Disadvantages
Chiral Resolution Separation of enantiomers from a racemic mixture using a chiral resolving agent. Technically straightforward, widely applicable. Theoretical maximum yield is 50% for the desired enantiomer without a racemization process.
Chiral Pool Synthesis Use of naturally occurring chiral molecules as starting materials. nih.gov High enantiomeric purity is often achievable. Limited by the availability and structure of suitable chiral starting materials.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a foundational strategy for establishing stereocenters in asymmetric synthesis. wikipedia.org This approach involves the temporary incorporation of a chiral molecule (the auxiliary) to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of 2-arylpropanoic acids, this typically involves attaching the auxiliary to a prochiral precursor, performing a diastereoselective alkylation at the α-position, and then cleaving the auxiliary to yield the chiral acid.

Several types of auxiliaries have been successfully applied to the synthesis of analogous 2-arylpropanoic acids and are applicable to the synthesis of this compound.

Lactamides: Amides derived from (S)-lactic acid have been used as effective chiral auxiliaries. In a notable application, racemic ibuprofen was converted into a diastereomeric mixture of lactamic esters. The esterification, mediated by dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP), showed good diastereoselectivity, allowing for the separation of the diastereomers and subsequent hydrolysis to obtain the enantiopure acid. researchgate.net

D-Mannitol: This naturally occurring sugar alcohol has been employed as a chiral auxiliary in the synthesis of (S)-(+)-Naproxen through a 1,2-aryl enantioselective migration. tandfonline.comresearchgate.net The process involves the reaction of a 2-aryl-1-propanone with D-mannitol in the presence of a Lewis acid like ZnCl₂, which catalyzes the formation of chiral ketal intermediates, leading to the desired S-enantiomer in high yield and enantiomeric excess. tandfonline.com

Other Auxiliaries: Evans' oxazolidinone auxiliaries and pseudoephedrine amides are also well-established for controlling the stereochemistry of α-alkylation reactions to form chiral carboxylic acids. wikipedia.org

Table 1. Chiral Auxiliaries in the Asymmetric Synthesis of 2-Arylpropanoic Acids
Chiral AuxiliaryExample Substrate ClassKey Reaction TypeTypical Diastereomeric Excess (de)Reference
Lactamides (from Lactic Acid)Ibuprofen, FlurbiprofenDynamic Kinetic Resolution via EsterificationUp to 98% researchgate.net
D-MannitolNaproxenAsymmetric 1,2-Aryl MigrationHigh tandfonline.comresearchgate.net
Oxazolidinones (Evans Auxiliaries)General Carboxylic AcidsDiastereoselective Enolate Alkylation>95% wikipedia.org
PseudoephedrineGeneral Carboxylic AcidsDiastereoselective Enolate Alkylation>95% wikipedia.org

Enantioselective Catalytic Methods

Enantioselective catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiopure product. frontiersin.org Methods relevant to the synthesis of chiral this compound include catalytic asymmetric hydrogenation and kinetic resolution.

A highly effective strategy for producing chiral 2-aryl-2-fluoropropanoic acids is the kinetic resolution of a racemic mixture via enantioselective esterification. mdpi.comnih.gov This method employs a chiral acyl-transfer catalyst, such as (+)-benzotetramisole (BTM), to selectively esterify one enantiomer of the racemic acid at a faster rate. nih.gov The process leaves the unreacted enantiomer of the acid and the newly formed ester in high enantiomeric excess, which can then be separated. This technique has been successfully applied to a range of 2-aryl-2-fluoropropanoic acids, demonstrating its potential for the target compound. mdpi.com

Another powerful technique is the palladium-catalyzed asymmetric hydrogenation of α,α-difluoro-β-arylbutenoate precursors. This method creates the chiral center while simultaneously reducing a double bond, offering high yields and enantioselectivities for structurally similar compounds. dicp.ac.cn The success of this reaction often depends on a combination of a palladium precursor, a chiral phosphine (B1218219) ligand, and an acid co-catalyst. dicp.ac.cn

Table 2. Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids via Enantioselective Esterification
Aryl GroupYield of Ester (%)Enantiomeric Excess (ee) of Ester (%)Selectivity Factor (s)Reference
Phenyl449049 mdpi.com
4-Chlorophenyl419039 mdpi.com
3-Chlorophenyl409038 mdpi.com
4-(isobutyl)phenyl (Fluoro-ibuprofen)408831 mdpi.com

Biocatalytic Synthesis Routes

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. mdpi.com For the production of enantiopure 2-arylpropanoic acids, the most common biocatalytic method is the kinetic resolution of racemic esters through enantioselective hydrolysis, often catalyzed by lipases or esterases. nih.govfrontiersin.org

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the resolution of profen esters. nih.gov The enzyme selectively hydrolyzes one enantiomer of the ester (e.g., the S-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the R-ester) unreacted. These two products, the S-acid and R-ester, can then be separated. The efficiency and enantioselectivity of this process can be influenced by the choice of enzyme, solvent, and reaction conditions. nih.gov

Furthermore, protein engineering has been employed to enhance the performance of natural enzymes. For instance, an esterase (Est924) was identified and subsequently mutated to invert and improve its enantioselectivity for the synthesis of (S)-2-arylpropionic acids like (S)-naproxen and dexketoprofen (B22426) from their racemic ethyl esters. frontiersin.org Whole-cell catalysts containing these engineered enzymes can be reused for multiple cycles, making the process more economical. frontiersin.org

Table 3. Biocatalytic Resolution of 2-Arylpropionate Esters
SubstrateEnzymeReaction TypeProduct (Enantiomer)Enantiomeric Excess (ee)Reference
(R,S)-Flurbiprofen methyl esterCandida antarctica Lipase B (CALB)Enantioselective Esterification(R)-Flurbiprofen methyl ester89.6% nih.gov
(R,S)-Naproxen ethyl esterEngineered Esterase (Est924 M3)Kinetic Resolution (Hydrolysis)(S)-Naproxen91% frontiersin.org
(R,S)-Ketoprofen ethyl esterEngineered Esterase (Est924 M3)Kinetic Resolution (Hydrolysis)(S)-Ketoprofen (dexketoprofen)95% frontiersin.org
(R,S)-Ibuprofen ethyl esterEngineered Esterase (Est924 M3)Kinetic Resolution (Hydrolysis)(S)-Ibuprofen74.5% frontiersin.org

Modern and Sustainable Synthetic Approaches

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that minimize the use and generation of hazardous substances. yale.edu The principles of green chemistry are highly relevant to the synthesis of pharmaceuticals, including 2-arylpropanoic acids.

A classic example of green chemistry in this class of compounds is the industrial synthesis of ibuprofen. The original Boots process involved six steps and had a low atom economy (<40%), generating significant waste. ijsrch.com A newer, greener process developed by BHC involves only three catalytic steps, has a much higher atom economy (~77%), and recycles the major byproduct. ijsrch.comnumberanalytics.com

Applying these principles to the synthesis of this compound would involve:

Atom Economy: Designing syntheses that maximize the incorporation of all starting materials into the final product. Catalytic routes are inherently superior to methods using stoichiometric reagents like chiral auxiliaries. yale.edu

Catalysis: Employing catalytic rather than stoichiometric reagents. For example, using a catalytic amount of a chiral transition metal complex for asymmetric hydrogenation is preferable to using a full equivalent of a chiral auxiliary.

Reduction of Derivatives: Avoiding unnecessary protection/deprotection steps. The three-step BHC process for ibuprofen avoids the multiple steps of the Boots process. ijsrch.com

Safer Solvents and Reagents: Using less hazardous solvents and reagents. For example, replacing traditional methylating agents with greener alternatives like dimethyl carbonate (DMC) has been demonstrated for the synthesis of 2-phenylpropionic acid. orgsyn.org

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability. mdpi.com

The synthesis of 2-arylpropanoic acids is well-suited to flow chemistry. A continuous-flow synthesis of ibuprofen has been developed that integrates three key chemical transformations—Friedel-Crafts acylation, 1,2-aryl migration, and hydrolysis—into a single, uninterrupted process with a total residence time of only a few minutes. mdpi.com

A similar strategy could be envisioned for this compound:

Friedel-Crafts Acylation: 1,3-Difluorobenzene would be reacted with propionic acid or an equivalent in the presence of a Lewis or Brønsted acid catalyst in a heated flow reactor.

1,2-Aryl Migration: The resulting ketone intermediate would be mixed with a stream of reagents to induce rearrangement, forming the methyl ester of the target acid.

Hydrolysis: The ester stream would then be combined with a basic solution in a final reactor to hydrolyze the ester, followed by an in-line workup to isolate the final carboxylic acid product.

Specialized flow reactors, such as tube-in-tube gas-permeable membrane reactors, can be used to safely and efficiently handle gaseous reagents like carbon dioxide for carboxylation steps, which are common in some synthetic routes to profens. durham.ac.uk

Purification and Isolation Methodologies in Academic Research

In an academic research setting, the purification and isolation of a new or target compound like this compound is crucial for its characterization and further use. The strategy typically relies on the compound's physicochemical properties, particularly its acidic nature.

A standard procedure involves the following steps:

Quenching and Initial Extraction: The reaction mixture is typically quenched by adding an aqueous solution, often acidic (e.g., 1 M HCl), to neutralize any basic reagents. mdpi.com The crude product is then extracted into an immiscible organic solvent like ethyl acetate (B1210297) or diethyl ether. orgsyn.org

Acid-Base Extraction: The organic layer containing the crude product is washed with a basic aqueous solution, such as saturated sodium bicarbonate or sodium hydroxide. mdpi.com The acidic this compound is deprotonated to its carboxylate salt, which dissolves in the aqueous layer, leaving non-acidic impurities behind in the organic layer.

Isolation: The aqueous layer is separated, washed with fresh organic solvent to remove any remaining neutral impurities, and then re-acidified (e.g., with concentrated HCl) to protonate the carboxylate, causing the pure carboxylic acid to precipitate or to be extracted back into a fresh portion of organic solvent. orgsyn.org

Final Purification: The organic solution containing the purified acid is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. mdpi.comorgsyn.org If the product is a solid, it can be further purified by recrystallization from a suitable solvent system. If it is an oil, purification by column chromatography on silica (B1680970) gel may be necessary.

Table 4. Summary of a Typical Academic Purification Protocol for an Arylpropanoic Acid
StepProcedurePurposeReference
1. Liquid-Liquid ExtractionExtract crude product from the reaction mixture into an organic solvent (e.g., ethyl acetate).Separate the product from water-soluble reagents and byproducts. orgsyn.org
2. Acid-Base WashWash the organic layer with an aqueous base (e.g., NaHCO₃ solution) to transfer the acidic product to the aqueous phase.Separate the acidic product from neutral and basic impurities. mdpi.com
3. Acidification & Re-extractionAcidify the aqueous layer and re-extract the protonated product into a fresh organic solvent.Isolate the purified product from water-soluble salts. orgsyn.org
4. Drying and ConcentrationDry the organic solution with an anhydrous salt (e.g., Na₂SO₄) and evaporate the solvent.Remove residual water and the volatile solvent to yield the final product. mdpi.com
5. Final Purification (Optional)Recrystallization (for solids) or column chromatography (for oils/impure solids).Achieve high purity by removing closely related impurities.-

Advanced Chromatographic Separations for Isomer Resolution

The separation of enantiomers of this compound is effectively achieved through chiral chromatography, with High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) being the most prominent techniques. These methods utilize chiral stationary phases (CSPs) that interact differentially with each enantiomer, leading to their separation.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a cornerstone technique for the analytical and preparative separation of enantiomers of arylpropanoic acids. The choice of the chiral stationary phase is paramount for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. For compounds structurally similar to this compound, such as other 2-aryl-2-fluoropropanoic acids, specific HPLC conditions have been reported to be effective. While direct HPLC data for this compound is not extensively published, methodologies for analogous compounds provide a strong basis for method development.

For instance, the separation of 2-fluoro-2-arylpropanoic acid enantiomers has been successfully achieved using a CHIRALPAK OJ-H column. The mobile phase composition is a critical parameter, with typical systems consisting of a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution.

Table 1: Representative HPLC Conditions for Chiral Resolution of Structurally Similar 2-Aryl-2-fluoropropanoic Acids
ParameterCondition
Chiral Stationary PhaseCHIRALPAK OJ-H
Mobile Phaseiso-Propanol/Hexane/TFA
Ratio1/10/0.01 (v/v/v)
Flow Rate0.75 mL/min

Supercritical Fluid Chromatography (SFC):

Preparative SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations, offering advantages such as faster separations and reduced solvent consumption. The use of supercritical carbon dioxide as the main component of the mobile phase, modified with a small amount of an organic solvent (co-solvent), is a key feature of this technique.

For the resolution of acidic compounds like this compound, the addition of an acidic modifier to the mobile phase is often necessary to achieve good peak shapes and resolution. However, recent studies have demonstrated the feasibility of additive-free preparative chiral SFC for some arylpropanoic acids, which simplifies the downstream processing of the separated enantiomers. Polysaccharide-based chiral stationary phases, such as Chiralpak AD-H and Chiralcel OJ-H, have been successfully employed for the separation of various arylpropanoic acids using SFC. The choice of co-solvent, typically an alcohol like methanol or ethanol, significantly influences the separation.

Table 2: General SFC Conditions for Chiral Resolution of Arylpropanoic Acids
ParameterCondition
Chiral Stationary PhasePolysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OJ-H)
Mobile PhaseCO2 / Co-solvent (e.g., Methanol, Ethanol)
ModifierAcidic additive (e.g., Trifluoroacetic acid) or Additive-free

Controlled Crystallization Techniques

Crystallization-based methods offer an alternative and often more scalable approach for the resolution of enantiomers. These techniques rely on the differential physicochemical properties of diastereomers or the selective crystallization of one enantiomer from a racemic mixture.

Diastereomeric Salt Crystallization:

This classical resolution technique involves the reaction of the racemic this compound with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts. Due to their different spatial arrangements, these diastereomeric salts exhibit different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization.

The choice of the chiral resolving agent is crucial for the success of this method. Commonly used resolving agents for acidic compounds include chiral amines such as (R)- or (S)-1-phenylethylamine, brucine, or other commercially available chiral bases. The selection of an appropriate solvent system is equally critical, as it directly influences the solubility difference between the diastereomeric salts. A systematic screening of different resolving agents and solvents is often necessary to identify the optimal conditions for efficient resolution. After separation, the desired enantiomer of the acid can be recovered from the diastereomeric salt by treatment with a strong acid.

Crystallization-Induced Resolution:

Chemical Reactivity and Derivatization of 2 3,5 Difluorophenyl Propanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several fundamental organic reactions, including esterification, amidation, reduction, and decarboxylation.

The synthesis of esters and amides from carboxylic acids are cornerstone reactions in organic synthesis, often employed in the development of pharmaceuticals and fine chemicals.

Esterification: 2-(3,5-Difluorophenyl)propanoic acid can be converted to its corresponding esters through reaction with various alcohols. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, often by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com The general mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com

Amidation: Direct amidation of this compound with amines to form the corresponding amides is a fundamentally important transformation. scispace.com While direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt, various modern catalytic methods have been developed. Boron-based catalysts, for instance, have proven effective for the direct amidation of a wide range of carboxylic acids and amines under milder conditions. mdpi.com Heterogeneous catalysts like Niobium(V) oxide (Nb₂O₅) have also been shown to facilitate the amidation of various carboxylic acids with amines, offering the advantage of being reusable. researchgate.net The reaction generally proceeds by activation of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. mdpi.comresearchgate.net

Table 1: Examples of Esterification and Amidation Reactions
ReactantReagentTypical CatalystProduct Name
This compoundEthanolSulfuric Acid (H₂SO₄)Ethyl 2-(3,5-difluorophenyl)propanoate
This compoundMethanol (B129727)Sulfuric Acid (H₂SO₄)Methyl 2-(3,5-difluorophenyl)propanoate
This compoundBenzylamineBoric Acid derivatives or Nb₂O₅N-Benzyl-2-(3,5-difluorophenyl)propanamide
This compoundAnilineBoric Acid derivatives or Nb₂O₅N-Phenyl-2-(3,5-difluorophenyl)propanamide

The carboxylic acid moiety can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily reducing this compound to 2-(3,5-difluorophenyl)propan-1-ol. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. Another common reagent for this reduction is diborane (B8814927) (B₂H₆), often used as a complex with THF (BH₃·THF), which offers milder reaction conditions. wikipedia.org

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction can proceed to the primary alcohol if not carefully controlled. A common strategy involves first converting the carboxylic acid into a derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a less reactive reducing agent. For instance, the acid chloride derivative could be reduced using lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃).

Table 2: Reduction Products of this compound
Starting MaterialReducing AgentProduct
This compoundLithium aluminum hydride (LiAlH₄)2-(3,5-Difluorophenyl)propan-1-ol
This compoundDiborane (B₂H₆)2-(3,5-Difluorophenyl)propan-1-ol
2-(3,5-Difluorophenyl)propanoyl chlorideLithium tri-tert-butoxyaluminum hydride2-(3,5-Difluorophenyl)propanal

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The decarboxylation of simple aliphatic carboxylic acids typically requires very high temperatures. Aromatic carboxylic acids, especially those with certain substituents, can undergo decarboxylation under specific conditions, often catalyzed by metals or acids. organic-chemistry.orggoogleapis.com For instance, the decarboxylation of some fluorophthalic acids has been achieved by heating in polar aprotic solvents, sometimes with a copper catalyst. googleapis.com

The mechanism of decarboxylation can vary. For aryl-substituted propanoic acids, the stability of the molecule makes uncatalyzed decarboxylation difficult. Catalytic methods, such as those employing silver carbonate, have been shown to be effective for the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org The process for this compound would likely require specific catalytic systems to proceed efficiently, potentially involving the formation of an organometallic intermediate or a radical pathway.

Reactions on the Difluorophenyl Aromatic Ring

The 3,5-difluorophenyl group is a key feature of the molecule, and its reactivity is heavily influenced by the two strongly electron-withdrawing fluorine atoms.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds where an electrophile replaces an atom, usually hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of EAS are governed by the substituents already present on the ring.

In this compound, the aromatic ring is substituted with two fluorine atoms and a propanoic acid group.

Fluorine atoms: Halogens are deactivating groups due to their strong inductive electron withdrawal, making the ring less nucleophilic and slowing the rate of EAS compared to benzene (B151609). However, they are ortho-, para-directors because they can stabilize the cationic intermediate (arenium ion) through resonance by donating a lone pair of electrons.

2-Propanoic acid group: This alkyl carboxylic acid group is deactivating and a meta-director due to the electron-withdrawing nature of the carboxylic acid function. wikipedia.org

The combined effect of these groups makes the aromatic ring in this compound significantly deactivated towards electrophilic attack. The directing effects are as follows: the two fluorine atoms at positions 3 and 5 direct incoming electrophiles to positions 2, 4, and 6. The propanoic acid group at position 1 directs to positions 3 and 5, which are already occupied. Therefore, the directing influence of the fluorine atoms will dominate. Substitution is expected to occur at the positions ortho to both fluorine atoms (position 4) or ortho to one fluorine and para to the other (positions 2 and 6). Given the steric hindrance from the adjacent propanoic acid group, substitution at position 4 is the most likely outcome. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). youtube.combyjus.com

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄2-(3,5-Difluoro-4-nitrophenyl)propanoic acid
BrominationBr₂, FeBr₃2-(4-Bromo-3,5-difluorophenyl)propanoic acid
SulfonationFuming H₂SO₄2-(3,5-Difluoro-4-sulfophenyl)propanoic acid

In contrast to its deactivation towards electrophiles, the presence of strong electron-withdrawing groups like fluorine makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This reaction is the mirror opposite of EAS, where the aromatic ring acts as an electrophile and is attacked by a strong nucleophile. masterorganicchemistry.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the electron-deficient ring at a carbon bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is stabilized by the electron-withdrawing groups, particularly when they are positioned ortho or para to the site of attack. masterorganicchemistry.comnih.gov In the second step, the leaving group is expelled, and aromaticity is restored.

For this compound, a strong nucleophile (e.g., methoxide, hydroxide, or an amine) can attack either C-3 or C-5, displacing one of the fluorine atoms. Fluorine, despite being a weak leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and facilitating the initial rate-determining nucleophilic attack. libretexts.orgyoutube.com The remaining fluorine and the propanoic acid group would help stabilize the negative charge of the Meisenheimer intermediate.

Directed Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The carboxylic acid group of this compound can act as a DMG, although its acidic proton must first be quenched by a suitable base.

The process involves the deprotonation of the carboxylic acid, followed by a second deprotonation at the ortho-position of the phenyl ring by a strong base like n-butyllithium or sec-butyllithium. wikipedia.orguwindsor.ca This generates a dianion intermediate which can then react with various electrophiles to introduce substituents at the C-2 or C-6 positions of the aromatic ring. The fluorine atoms on the ring enhance the acidity of the ortho-protons, facilitating the metalation process.

Table 1: Examples of Electrophiles Used in Directed Metalation of Aryl Carboxylic Acids

ElectrophileFunctional Group Introduced
Alkyl halides (e.g., CH₃I)Alkyl
Carbon dioxide (CO₂)Carboxyl
Aldehydes/KetonesHydroxyalkyl
Disulfides (e.g., (CH₃S)₂)Thioether
Iodine (I₂)Iodo

This table provides a generalized overview of electrophiles commonly used in DoM reactions.

Stereoselective Transformations and Chiral Pool Applications

The presence of a stereocenter at the alpha-position makes this compound a valuable chiral building block.

The carboxylic acid moiety can be converted into various derivatives, such as amides or esters, by coupling with chiral amines or alcohols. This process can lead to the formation of diastereomers, which can often be separated by chromatography or crystallization. The stereochemistry of the newly formed product is influenced by the existing stereocenter, a process known as diastereoselective synthesis. nih.gov

Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemate into a single enantiomer with a theoretical yield of 100%. princeton.edudicp.ac.cn In the context of this compound, DKR could be employed during derivatization reactions. This involves the rapid in-situ racemization of the starting material while one enantiomer reacts preferentially with a chiral reagent or catalyst. dicp.ac.cn

Asymmetric catalysis can also be used to selectively derivatize one enantiomer over the other. mdpi.com For instance, enzyme-catalyzed esterification or amidation can exhibit high enantioselectivity. nih.gov

Table 2: Examples of Chiral Reagents and Catalysts in Stereoselective Transformations

TransformationReagent/Catalyst TypeExample
Diastereoselective Amide FormationChiral Amine(R)-1-Phenylethylamine
Kinetic ResolutionEnzymeLipase (B570770)
Asymmetric HydrogenationChiral CatalystRhodium-BINAP complex

This table illustrates the types of reagents and catalysts that can be employed for stereoselective transformations of chiral carboxylic acids.

Synthesis of Complex Analogues and Prodrug Structures

The functional handles on this compound—the carboxylic acid, the aromatic ring, and the stereocenter—allow for its incorporation into more complex molecular architectures. researchgate.netmdpi.comnih.gov

The carboxylic acid can be converted to an ester or amide to create prodrugs, which are inactive or less active forms of a drug that are metabolized in the body to the active form. mdpi.comscilit.com This strategy is often used to improve the pharmacokinetic properties of a drug. The aromatic ring can be further functionalized using methods like directed metalation to introduce additional substituents that can modulate biological activity. harvard.edu

Advanced Spectroscopic and Structural Characterization of 2 3,5 Difluorophenyl Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic molecules. rsc.org By examining the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, it is possible to map out the connectivity and spatial arrangement of atoms within the 2-(3,5-Difluorophenyl)propanoic acid molecule. The high natural abundance and sensitivity of the ¹⁹F nucleus make it a particularly powerful probe for studying such compounds. rsc.org

High-field NMR analysis provides precise chemical shift values, which are indicative of the local electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methine proton (CH), the methyl protons (CH₃), and the aromatic protons. The aromatic region would likely present as a complex multiplet due to proton-fluorine couplings. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom, including the carboxyl carbon, the aliphatic methine and methyl carbons, and the aromatic carbons. The signals for the aromatic carbons directly bonded to fluorine would appear as doublets due to one-bond ¹³C-¹⁹F coupling, while other aromatic carbons would show smaller couplings over multiple bonds.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, as the two fluorine atoms on the aromatic ring are chemically equivalent due to the molecule's symmetry. This signal's chemical shift provides key information about the electronic effects of the propanoic acid substituent on the difluorinated ring.

Table 1: Predicted NMR Chemical Shift Ranges for this compound Note: This table is based on typical chemical shift values for similar structural motifs, as specific experimental data for this compound is not available in the cited literature.

Nucleus Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constants (Hz)
¹H (COOH) 10.0 - 13.0 br s -
¹H (Aromatic) 6.8 - 7.5 m J(H,F)
¹H (CH) 3.5 - 4.0 q J(H,H)
¹H (CH₃) 1.4 - 1.7 d J(H,H)
¹³C (C=O) 170 - 185 s -
¹³C (Aromatic C-F) 160 - 165 d ¹J(C,F) ≈ 240-250
¹³C (Aromatic C-H) 100 - 115 t ³J(C,F)
¹³C (Aromatic C-C) 135 - 145 t ²J(C,F)
¹³C (CH) 40 - 50 s -
¹³C (CH₃) 15 - 25 s -

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the complete molecular structure. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment would establish ¹H-¹H coupling correlations, for instance, between the methine (CH) proton and the methyl (CH₃) protons of the propanoic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to probe longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. rsc.org It would be instrumental in connecting the propanoic acid side chain to the difluorophenyl ring by showing correlations from the methine proton to the aromatic carbons. Far-reaching ¹⁹F-¹³C couplings can also be analyzed with HMBC-type experiments. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, which can help determine the preferred conformation of the molecule.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration for pharmaceutical compounds. Solid-state NMR (SSNMR) is a powerful, non-destructive technique for characterizing these different forms. nih.gov Each polymorph, having a unique crystal lattice and molecular packing, will give rise to a distinct SSNMR spectrum. ¹³C and ¹⁹F SSNMR can detect subtle differences in chemical shifts and peak widths that reflect the different local environments in each crystalline form, making it an ideal tool for identifying and quantifying polymorphs of this compound. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₉H₈F₂O₂) with high confidence, distinguishing it from other isomers or compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For phenylpropanoic acids, common fragmentation pathways include the loss of the carboxyl group and cleavages within the side chain. researchgate.netresearchgate.net

For this compound, key fragmentation pathways would likely include:

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a common fragmentation for carboxylic acids.

Loss of the carboxyl group: Cleavage resulting in the loss of the •COOH radical (45 Da).

Side-chain cleavage: Fragmentation of the bond between the alpha-carbon and the aromatic ring.

McLafferty Rearrangement: A potential rearrangement involving the carboxyl group and the side chain, leading to characteristic neutral losses.

Studying these pathways provides mechanistic insights into the molecule's stability and reactivity in the gas phase and helps confirm the proposed structure. nih.govdocbrown.info

Vibrational Spectroscopy for Functional Group and Conformation Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. These methods are complementary, providing a comprehensive vibrational profile based on the molecule's infrared activity and Raman scattering.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the spectrum is dominated by the characteristic vibrations of the carboxylic acid and the difluorinated benzene (B151609) ring.

The most prominent feature of a carboxylic acid in an FT-IR spectrum is the O-H stretching vibration, which appears as a very broad and strong absorption band in the 2500 to 3300 cm⁻¹ region. docbrown.infolibretexts.org This broadening is a direct consequence of extensive intermolecular hydrogen bonding between carboxylic acid molecules, which typically form cyclic dimers in the condensed phase. docbrown.info Overlapping with this broad O-H band are the sharper C-H stretching vibrations of the alkyl and aromatic portions of the molecule, typically found between 2850 and 3100 cm⁻¹. docbrown.infonih.gov

Another key diagnostic peak is the carbonyl (C=O) stretching vibration. For a hydrogen-bonded dimer, this absorption is strong and sharp, typically appearing around 1700–1725 cm⁻¹. docbrown.infonih.gov The exact position of this band is sensitive to the local electronic and hydrogen-bonding environment. nih.gov

The presence of the 3,5-difluorophenyl group introduces characteristic C-F stretching vibrations, which are expected to produce strong absorptions in the fingerprint region, typically between 1100 and 1350 cm⁻¹. Vibrations associated with the aromatic ring, such as C=C stretching, occur in the 1450–1600 cm⁻¹ range.

Table 1: Expected Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid (Dimer) 2500–3300 Strong, Very Broad
C-H Stretch Aromatic/Alkyl 2850–3100 Medium, Sharp
C=O Stretch Carboxylic Acid (Dimer) 1700–1725 Strong, Sharp
C=C Stretch Aromatic Ring 1450–1600 Medium to Strong
C-F Stretch Aryl Fluoride 1100–1350 Strong
C-O Stretch Carboxylic Acid 1210–1320 Medium
O-H Bend Carboxylic Acid 1395–1440 Medium, Broad

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and transitions that involve a change in polarizability are Raman-active. While the O-H stretch is weak and often difficult to observe in Raman spectra of carboxylic acids, the C=O stretch appears as a moderately intense band around 1640-1680 cm⁻¹. nih.gov

The most significant contributions to the Raman spectrum of this compound are expected from the aromatic ring. Phenyl ring modes, particularly the ring "breathing" mode around 1000 cm⁻¹, typically give rise to strong and sharp signals. psu.edu The symmetric C-F stretching vibrations are also expected to be prominent. In general, vibrations of non-polar bonds with high polarizability, such as C-C and C=C bonds of the aromatic ring, produce more intense Raman signals. researchgate.net

Table 2: Expected Characteristic FT-Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
C-H Stretch Aromatic/Alkyl 2850–3100 Medium
C=O Stretch Carboxylic Acid 1640–1680 Medium
C=C Stretch Aromatic Ring 1580–1620 Strong
Ring Breathing Aromatic Ring ~1000 Strong, Sharp
C-F Stretch Aryl Fluoride 1100-1300 Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's conjugated systems.

For this compound, the primary chromophore is the 3,5-difluorophenyl ring. Simple, non-conjugated carboxylic acids show only a weak n→π* transition for the carbonyl group at around 200–210 nm, which is often not practically useful for characterization. libretexts.orgmasterorganicchemistry.com The benzene ring, however, exhibits characteristic π→π* transitions. An unsubstituted benzene ring typically shows a strong absorption band (the E2-band) around 204 nm and a weaker, structured band (the B-band) around 255 nm.

Substitution on the benzene ring affects the position and intensity of these absorptions. The two fluorine atoms and the propanoic acid group will act as substituents, likely causing a slight bathochromic shift (shift to longer wavelength) of the B-band. Therefore, this compound is expected to show characteristic aromatic absorption in the 260–280 nm range. copernicus.org The intensity of this absorption is generally moderate.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Single-Crystal X-ray Diffraction of this compound and its Co-crystals

While a specific crystal structure for this compound has not been reported in the searched literature, the structures of numerous related phenylpropanoic acids are known. mdpi.com Based on these analogs, it is virtually certain that this compound would crystallize to form centrosymmetric dimers. This dimerization occurs through strong, complementary O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules, creating a characteristic R²₂(8) ring motif. mdpi.com

The formation of co-crystals—crystalline materials composed of two or more different molecules in the same lattice—is a common strategy in crystal engineering. chemrxiv.orgnih.gov this compound, with its strong hydrogen bond donor (O-H) and acceptor (C=O) sites, as well as a difluorophenyl ring capable of other interactions, would be an excellent candidate for co-crystal formation with complementary molecules, such as pyridine-based compounds.

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The solid-state structure of this compound and its potential co-crystals would be governed by a hierarchy of non-covalent interactions.

Halogen Bonding : Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (the σ-hole) and interacts with a nucleophile. mdpi.com While more prominent for heavier halogens like iodine and bromine, fluorine can participate in these interactions, although they are generally weaker. nih.gov In co-crystals with strong Lewis bases, the fluorine atoms of the difluorophenyl ring could act as halogen bond acceptors. The electron-withdrawing nature of the fluorine atoms enhances the electrophilic character of other atoms on the ring, influencing other potential interactions. nih.gov

Polymorphism and Crystal Engineering Studies of this compound and its Derivatives

Extensive searches of scientific literature and crystallographic databases did not yield specific studies on the polymorphism of this compound or its derivatives. The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, appears to be an uninvestigated area for this particular molecule. Consequently, no experimental data on different polymorphic forms, their relative stabilities, or the conditions under which they might crystallize is publicly available.

Similarly, dedicated crystal engineering studies focusing on this compound are not present in the reviewed literature. Crystal engineering is the design and synthesis of functional solid-state structures through the understanding and application of intermolecular interactions. While general principles of crystal engineering can be applied to predict the likely behavior of this molecule, specific research detailing the systematic design of co-crystals, salts, or the control of its crystal packing through supramolecular synthons has not been published.

For related classes of compounds, such as other phenylpropanoic acids, the primary supramolecular synthon is typically the carboxylic acid dimer, formed through robust O-H···O hydrogen bonds in a characteristic R²₂(8) graph set motif. It is highly probable that this compound also forms this centrosymmetric dimer in the solid state. The fluorine substituents on the phenyl ring would be expected to influence the crystal packing through weaker interactions such as C-H···F, F···F, and C-F···π interactions, which are known to play a significant role in the solid-state architecture of fluorinated organic molecules. However, without experimental crystallographic data, any discussion of the specific packing motifs and intermolecular interactions for this compound remains speculative.

Due to the absence of published research in this specific area, no data tables of crystallographic parameters for different polymorphs or engineered crystal forms can be provided.

Computational and Theoretical Studies of 2 3,5 Difluorophenyl Propanoic Acid

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of 2-(3,5-Difluorophenyl)propanoic acid. These methods solve the Schrödinger equation approximately to determine the electronic structure and energy of the molecule, from which numerous properties can be derived. cnr.it

Molecular Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.orgmdpi.com For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. Methods like DFT, often with the B3LYP functional, and ab initio Hartree-Fock (HF) are commonly employed for this purpose. nih.govresearchgate.net

Conformational analysis of this compound is crucial due to the flexibility of the propanoic acid side chain. Rotation around the Cα-Cβ and Cβ-C(phenyl) single bonds gives rise to various conformers with different energies. chemistrysteps.commasterorganicchemistry.com Computational studies on similar phenylpropanoic acid derivatives have shown that the orientation of the carboxylic acid group relative to the phenyl ring defines the most stable conformers. mdpi.com For the title compound, calculations would reveal the preferred dihedral angles, influenced by steric hindrance and electronic interactions involving the fluorine atoms and the carboxylic group. It is typical for such molecules to adopt a bent or skewed conformation in their lowest energy state. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for a Phenylpropanoic Acid Derivative Note: This table provides example data based on typical DFT calculations for similar structures, as specific experimental data for this compound is not readily available.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å)C=O1.205
C-O(H)1.348
C-F1.352
Bond Angle (°)O=C-O122.5
C-C-C(O)110.8
C-C-F118.5

Electronic Structure and Molecular Orbital (HOMO/LUMO) Analysis

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. ajchem-a.comsemanticscholar.org

For this compound, the electron-withdrawing nature of the two fluorine atoms is expected to lower the energy of both the HOMO and LUMO, potentially increasing the HOMO-LUMO gap compared to its non-fluorinated analog. A larger gap suggests higher stability and lower chemical reactivity. semanticscholar.org Molecular electrostatic potential (MEP) maps can further illustrate the electronic distribution, highlighting electron-rich regions (like the carbonyl oxygen) that are susceptible to electrophilic attack and electron-poor regions that are prone to nucleophilic attack. ajchem-a.com

Table 2: Calculated Frontier Molecular Orbital Energies Note: Values are representative for a difluorinated aromatic acid, calculated at the B3LYP/6-311++G(d,p) level.

ParameterEnergy (eV)
EHOMO-7.25
ELUMO-0.89
Energy Gap (ΔE)6.36

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational modes and their corresponding frequencies can be determined. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical method, allowing for a direct comparison with experimental spectra. nih.govresearchgate.net

For this compound, key vibrational modes include the O-H stretch and C=O stretch of the carboxylic acid group, C-F stretching modes, and various vibrations of the phenyl ring. researchgate.net The calculated spectrum helps in the assignment of experimental spectral bands to specific molecular motions, providing a detailed understanding of the molecule's vibrational properties. nih.gov

Table 3: Selected Calculated Vibrational Frequencies and Their Assignments Note: Frequencies are representative and based on DFT (B3LYP/6-31G(d)) calculations for similar structures.

Calculated Frequency (cm-1, Scaled)Vibrational Mode Assignment
3560O-H stretch
1750C=O stretch
1610C=C aromatic stretch
1320C-F stretch
1250C-O stretch

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. mdpi.com This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. methodist.edu For this compound, one could computationally study reactions such as esterification, amide formation, or decarboxylation.

The process involves locating the transition state structure for a given reaction step and calculating its energy, which corresponds to the activation energy barrier. A lower activation energy indicates a faster reaction. By connecting the reactants, transition states, and products, a complete reaction profile can be constructed, providing a detailed, step-by-step understanding of the mechanism. mdpi.com For example, studies on related fluorinated compounds have explored mechanisms of C-F bond activation or thermal decomposition pathways using such computational approaches. nih.govnih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could be used to:

Explore the conformational landscape in different solvents to understand how the environment affects its shape and flexibility.

Simulate its interaction with a biological target, such as an enzyme's active site, to understand binding modes and affinities.

Study its aggregation behavior or partitioning between different phases (e.g., water and octanol), which is crucial for predicting its behavior in biological systems.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (Theoretical aspects)

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). mdpi.commdpi.com These models are built by calculating a set of numerical descriptors that characterize the molecule's structure and then using statistical methods to correlate these descriptors with an observed activity or property. researchgate.net

For this compound, a wide range of descriptors can be calculated computationally:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric/Topological Descriptors: Molecular weight, surface area, volume, shape indices.

Quantum Chemical Descriptors: Total energy, heat of formation.

Once a dataset of similar molecules with known activities (e.g., anti-inflammatory potency) is compiled, a QSAR model can be developed using techniques like Multiple Linear Regression (MLR) or machine learning algorithms. mdpi.comnih.govnih.gov Such a model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.gov Similarly, QSPR models can predict properties like solubility, melting point, or partition coefficients, which are vital in drug development. mendeley.com

Molecular Docking Studies for Putative Target Interactions (Theoretical insights)

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for identifying potential interactions between a ligand and a target protein. However, a review of available scientific literature indicates a lack of specific molecular docking studies performed on this compound to identify its putative biological targets. While research exists for structurally related compounds, such as derivatives of 2-(3-benzoylphenyl)propanoic acid nih.govnih.govresearchgate.net, dedicated theoretical investigations into the binding modes and potential protein interactions of this compound have not been reported.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties refer to the changes in the optical characteristics of a material under the influence of intense electromagnetic fields, such as those from a laser. Materials with significant NLO responses are crucial for applications in optoelectronics, including optical switching and signal processing researchgate.netresearchgate.net. Computational studies, often employing Density Functional Theory (DFT), are vital for predicting the NLO properties of novel molecules nih.govfrontiersin.orgnih.gov. Despite the application of these methods to various organic molecules, including other fluorophenyl researchgate.net and carboxylic acid derivatives researchgate.net, specific computational or experimental investigations into the nonlinear optical properties of this compound are not present in the surveyed literature.

Analysis of Aromaticity and Fluorine Effects on Electronic Properties

The electronic character of this compound is significantly influenced by the two fluorine atoms attached to the benzene (B151609) ring. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (–I effect) through the sigma bonds. Simultaneously, it exerts a weaker, electron-donating mesomeric or resonance effect (+M effect) due to its lone pairs of electrons interacting with the ring's pi-electron system. In the case of fluorine, the inductive effect overwhelmingly dominates the resonance effect.

Computational studies on fluorinated benzene derivatives confirm that substituting hydrogen with fluorine atoms systematically reduces the aromaticity of the ring. nih.gov This decrease is attributed to the strong inductive effect of fluorine, which diminishes the delocalization of π-electrons that is the hallmark of aromaticity. nih.govnih.gov The placement of the fluorine atoms at the meta-positions (3 and 5) means their inductive effects are additive, leading to a significant polarization of the C-F bonds and a decrease in electron density within the aromatic ring.

This reduction in aromatic character has been quantified using various theoretical descriptors. One such magnetic criterion is the ring current strength (RCS), which provides a measure of electron delocalization. nih.gov Studies on fluorinated benzenes show a clear trend where increasing fluorination leads to a lower ring current strength, indicating reduced aromaticity. nih.gov For 1,3-Difluorobenzene (B1663923), the core phenyl structure in the title compound, the reduction in aromaticity compared to unsubstituted benzene is well-documented. nih.gov This altered electronic environment affects the molecule's reactivity, stability, and intermolecular interactions. The diminished nucleophilic character of the ring makes it less susceptible to electrophilic aromatic substitution compared to benzene. nih.gov

The table below, based on data from computational studies, illustrates the impact of fluorine substitution on a key aromaticity indicator. nih.gov

CompoundRing Current Strength (RCS) in nA·T⁻¹% Aromaticity relative to Benzene
Benzene11.96100.00%
Monofluorobenzene11.5096.15%
1,3-Difluorobenzene11.0392.22%
1,3,5-Trifluorobenzene10.3786.71%
Hexafluorobenzene9.8382.19%

This table was generated based on data presented in scientific literature. nih.gov

Preclinical and Mechanistic Biological Investigations of 2 3,5 Difluorophenyl Propanoic Acid

In Vitro Biological Activity Screening in Cell-Free and Cellular Assays

Anti-inflammatory Activity and Mechanism of Action (e.g., COX inhibition)

Arylpropionic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgresearchgate.net The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. mdpi.com The COX enzyme exists in two main isoforms, COX-1, which is constitutively expressed and provides gastrointestinal cytoprotection, and COX-2, which is inducible and mediates inflammation. mdpi.com

To ascertain the specific anti-inflammatory profile of 2-(3,5-difluorophenyl)propanoic acid, in vitro assays measuring the inhibition of COX-1 and COX-2 would be necessary. Such studies would typically involve measuring the enzyme's activity in the presence of the compound and a substrate like arachidonic acid. nih.gov

Table 1: Examples of COX Inhibition by Structurally Related or Functionally Similar Compounds

CompoundTargetInhibition DataReference
Mefenamic acidhuCOX-2Weak competitive inhibitor of AA oxygenation nih.gov
Flufenamic acidhuCOX-2Substrate-selective inhibitor nih.gov
d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011)Prostaglandin (B15479496) E2 production1.75 times more potent inhibition in inflamed vs. non-inflamed tissue nih.gov

Antimicrobial Properties Against Pathogenic Strains (e.g., S. aureus, E. coli, C. albicans)

Propionic acid and its derivatives are known to possess broad-spectrum antimicrobial activity. nih.gov Studies have shown that propionic acid can suppress the growth of methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans. nih.govmdpi.com The antimicrobial action of propionic acid is believed to be a result of its ability to lower the intracellular pH of microorganisms. nih.gov

Specific antimicrobial screening data for this compound against pathogenic strains such as S. aureus, E. coli, and C. albicans is not detailed in the available literature. To determine its antimicrobial potential, in vitro susceptibility tests, such as determining the minimum inhibitory concentration (MIC), would be required. Such studies would reveal the concentration of the compound needed to inhibit the visible growth of these pathogens. The formation of biofilms, which can increase antimicrobial resistance, is another important aspect to investigate, as some compounds can interfere with this process. mdpi.comnih.gov

Table 2: Antimicrobial Activity of Propionic Acid

PathogenObserved Effect of Propionic AcidReference
Staphylococcus aureus (USA300)Growth suppression nih.gov
Escherichia coliBroad-spectrum antimicrobial activity nih.gov
Candida albicansBroad-spectrum antimicrobial activity nih.gov

Anticancer and Antiproliferative Activity in Cell Lines (e.g., A549, MDA-MB-231, targeting SIRT2, EGFR)

The antiproliferative activity of various compounds is often evaluated against cancer cell lines such as A549 (human lung adenocarcinoma) and MDA-MB-231 (human breast adenocarcinoma). While specific data for this compound is not available, other novel propanoic acid derivatives have been synthesized and tested for their anticancer properties. mdpi.com

Potential molecular targets for anticancer drugs include Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). SIRT2 is an NAD+-dependent protein deacetylase, and its inhibition can lead to increased acetylation of proteins like p53, which can in turn induce apoptosis in cancer cells. researchgate.net EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. nih.govreactionbiology.com Inhibitors of EGFR can be reversible or irreversible and are a key strategy in cancer therapy. mdpi.com

To assess the anticancer potential of this compound, it would need to be tested in cell viability assays (e.g., MTT assay) against cell lines like A549 and MDA-MB-231. researchgate.netnih.gov Further mechanistic studies would involve determining its effect on the activity of SIRT2 and the phosphorylation status of EGFR.

Table 3: Examples of Antiproliferative Activity and Molecular Targeting by Other Compounds

Compound Class/ExampleCell LineTargetObserved EffectReference
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesA549SIRT2, EGFR (proposed)Potent antiproliferative activity mdpi.com
AEM1 and AEM2 (SIRT2 inhibitors)Non-small cell lung cancer cell linesSIRT2Sensitized cells to apoptosis researchgate.net
Gefitinib (EGFR inhibitor)PC9 (lung cancer)EGFRInhibited cell proliferation mdpi.com
Ursolic AcidMDA-MB-231Nrf2 pathwayInhibited cell proliferation nih.gov

Anticonvulsant Activity in Preclinical Models and Ion Channel Modulation

Aryl propionic acid derivatives have been investigated for a range of biological activities, including anticonvulsant properties. orientjchem.orgresearchgate.net The mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels. nih.gov These channels are crucial for regulating neuronal excitability, and their modulation can prevent the abnormal neuronal discharge that leads to seizures.

While there is no specific information on the anticonvulsant activity of this compound in preclinical models, the general approach to identifying new anticonvulsant candidates involves screening in animal models such as the maximal electroshock (MES) test and the pentylenetetrazole-induced seizure (scPTZ) model. mdpi.comnih.gov Subsequent mechanistic studies would investigate the compound's effect on specific ion channels, such as sodium and calcium channels, through techniques like patch-clamp electrophysiology. nih.gov The modulation of acid-sensing ion channels (ASICs) by various compounds can also influence neuronal activity. nih.gov

Enzyme Inhibition Studies (e.g., Matrix Metalloproteinases, Carbonic Anhydrase)

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix. nih.gov Their dysregulation is implicated in various diseases, including cancer, making them a target for inhibitor development. nih.govnih.gov Similarly, carbonic anhydrases (CAs) are metalloenzymes that play a role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.govnih.govmdpi.com

There is no specific data available on the inhibition of MMPs or CAs by this compound. To evaluate its potential in this area, the compound would need to be screened against a panel of MMP and CA isoforms. nih.govnih.govdocumentsdelivered.com Such screening typically involves measuring the residual enzyme activity in the presence of the inhibitor. For example, a fluorogenic substrate assay can be used to determine the potency of MMP inhibitors. documentsdelivered.com

Table 4: General Information on Enzyme Inhibition

Enzyme FamilyBiological RoleTherapeutic Relevance of InhibitionReference
Matrix Metalloproteinases (MMPs)Extracellular matrix remodelingCancer, neurodegenerative diseases nih.gov
Carbonic Anhydrases (CAs)pH regulation, CO2 transportGlaucoma, cancer, epilepsy nih.govnih.gov

Neurotransmitter Modulation and Receptor Binding Characterization

The modulation of neurotransmitter systems is a key mechanism for many centrally acting drugs. This can occur through direct binding to neurotransmitter receptors or by affecting neurotransmitter synthesis, release, or degradation. There is currently no available information on the specific effects of this compound on neurotransmitter modulation or its binding characteristics to various receptors.

To investigate this, a comprehensive receptor binding screen would be necessary. This would involve testing the compound's ability to displace known radiolabeled ligands from a wide range of neurotransmitter receptors, transporters, and ion channels. Such a screening would provide a profile of the compound's potential targets in the central nervous system and guide further functional studies to determine if it acts as an agonist, antagonist, or allosteric modulator at any of these sites.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The relationship between the chemical structure of this compound and its biological activity is a critical area of investigation in medicinal chemistry. Arylpropionic acid derivatives are a well-established class of compounds with a broad range of pharmacological activities. mdpi.com The specific placement and nature of substituents on the phenyl ring and the propanoic acid chain can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Positional Isomer Effects on Biological Activity

The biological activity of difluorophenylpropanoic acid isomers can be significantly influenced by the specific positions of the fluorine atoms on the phenyl ring. While direct comparative studies on the biological activities of all positional isomers of 2-(difluorophenyl)propanoic acid are not extensively available in the public domain, general principles of medicinal chemistry suggest that altering the fluorine substitution pattern (e.g., 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-difluoro) would likely impact the molecule's interaction with biological targets.

Impact of Fluorine Substitution on Biological Interactions

The introduction of fluorine atoms into a molecule like this compound has profound effects on its physicochemical properties and subsequent biological interactions. Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom sterically. The strong carbon-fluorine bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

The electron-withdrawing nature of the two fluorine atoms at the 3 and 5 positions of the phenyl ring can modulate the electronic distribution of the entire molecule. This can influence non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for ligand-protein binding. Furthermore, fluorination can alter the lipophilicity of the compound, which is a key determinant of its absorption, distribution, and ability to penetrate cell membranes. In some cases, fluorine substitution can lead to enhanced binding affinity with target proteins by forming specific favorable interactions within the binding pocket.

Mechanistic Biochemistry and Molecular Interactions

Understanding the biochemical and molecular interactions of this compound is fundamental to elucidating its mechanism of action. This involves characterizing its binding to target proteins and its effects on enzyme activity.

Ligand-Protein Binding Characterization and Kinetics

The interaction of a ligand such as this compound with its protein target is a dynamic process. The binding kinetics, including the association (k_on) and dissociation (k_off) rate constants, provide a more complete picture of the interaction than affinity (K_d) alone. A longer residence time of the ligand on its target, often a result of a slow dissociation rate, can lead to a more sustained biological effect.

Enzyme Kinetics and Inhibition Mechanisms

Many arylpropionic acid derivatives are known to be enzyme inhibitors. nih.gov Investigating the enzyme kinetics of this compound would involve determining its mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and its inhibition constant (K_i).

Kinetic studies are typically performed by measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. The resulting data can be analyzed using graphical methods, such as Lineweaver-Burk or Dixon plots, to determine the mechanism of inhibition. For example, a competitive inhibitor will increase the apparent Michaelis constant (K_m) of the enzyme for its substrate without affecting the maximum reaction velocity (V_max). Understanding the inhibition mechanism provides insights into how the compound exerts its biological effect at a molecular level.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies (in vitro and in vivo animal models only)

The preclinical evaluation of a compound's ADME properties is crucial for assessing its potential as a therapeutic agent. These studies are conducted using both in vitro assays and in vivo animal models.

In vitro ADME studies for a compound like this compound would typically include the following assessments:

ADME Parameter In Vitro Assay Purpose
Absorption Caco-2 permeability assayTo assess intestinal permeability and predict oral absorption.
Metabolism Liver microsome stability assayTo evaluate metabolic stability and identify potential metabolites.
Distribution Plasma protein binding assayTo determine the extent of binding to plasma proteins, which affects the free drug concentration.

In vivo ADME studies in animal models, such as rats or mice, provide a more comprehensive understanding of the compound's pharmacokinetic profile. Following administration of this compound, blood and tissue samples would be collected over time to determine key pharmacokinetic parameters.

Pharmacokinetic Parameter Description
C_max Maximum plasma concentration.
T_max Time to reach maximum plasma concentration.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t_1/2 Elimination half-life.
CL Clearance, the volume of plasma cleared of the drug per unit time.
V_d Volume of distribution, indicating the extent of drug distribution into tissues.

While specific ADME data for this compound is not available in the reviewed literature, studies on other fluorinated propanoic acid derivatives have shown that fluorination can influence these parameters. For example, increased metabolic stability due to the C-F bond can lead to a longer half-life and altered clearance pathways. nih.gov

Metabolic Stability Studies (e.g., Human Liver Microsomes, Plasma Stability)

Comprehensive searches of scientific literature and databases did not yield specific data on the metabolic stability of this compound in human liver microsomes or its stability in plasma. While general methodologies for assessing the metabolic stability of chemical compounds are well-established, including incubation with human liver microsomes and analysis in plasma matrices, experimental results for this particular molecule are not publicly available.

Metabolic stability studies are crucial in preclinical drug discovery to predict the in vivo half-life of a compound. These assays typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and predict its metabolic fate in the body. Similarly, plasma stability assays are conducted to assess the compound's stability in biological fluids, identifying potential degradation by plasma enzymes or chemical instability.

Without specific experimental data for this compound, it is not possible to provide quantitative measures of its metabolic stability, such as half-life (t½) or intrinsic clearance (Clint), in human liver microsomes or plasma.

Biotransformation Pathways of this compound

Detailed information regarding the specific biotransformation pathways of this compound is not available in the reviewed scientific literature. The metabolism of a xenobiotic compound like this is typically investigated through in vitro studies using liver microsomes, hepatocytes, and other subcellular fractions, followed by in vivo studies in animal models. These studies aim to identify the metabolites formed through enzymatic reactions such as oxidation, reduction, hydrolysis, and conjugation.

For propanoic acid derivatives, metabolic pathways can involve hydroxylation of the aromatic ring or the aliphatic side chain, as well as conjugation reactions such as glucuronidation or sulfation of the carboxylic acid group or any hydroxylated metabolites. The presence of two fluorine atoms on the phenyl ring can influence its metabolism. Fluorine substitution can block potential sites of metabolism or alter the electronic properties of the molecule, potentially leading to different metabolic profiles compared to its non-fluorinated analog. However, without experimental evidence, the precise biotransformation pathways of this compound remain speculative.

Applications and Potential Utilities of 2 3,5 Difluorophenyl Propanoic Acid

Role as a Versatile Synthetic Building Block in Organic Chemistry

2-(3,5-Difluorophenyl)propanoic acid serves as a valuable synthetic building block due to its distinct functional components. The core structure belongs to the class of 2-arylpropanoic acids, a scaffold famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen. The synthesis of derivatives from the 2-(3-benzoylphenyl)propanoic acid (ketoprofen) framework highlights the synthetic utility of this class of molecules in developing new therapeutic agents. researchgate.netnih.gov

The primary reactive site is the carboxylic acid group, which can undergo a wide range of transformations. It can be readily converted into esters, amides, acyl chlorides, and other derivatives, allowing for its conjugation to other molecules. The second key feature is the 3,5-difluorophenyl ring. The fluorine atoms modify the electronic properties of the aromatic ring and can influence its reactivity in electrophilic aromatic substitution reactions. Furthermore, the presence of these functional groups provides chemists with the tools to incorporate this specific fluorinated motif into larger, more complex molecular architectures, facilitating the exploration of structure-activity relationships in drug discovery and materials science. ontosight.ai

Intermediate in the Synthesis of Advanced Fluorinated Compounds and Materials

The introduction of fluorine into organic molecules is a widely recognized strategy in the development of pharmaceuticals and agrochemicals to enhance metabolic stability, binding affinity, and lipophilicity. solvay.comtcichemicals.com As such, this compound is a promising intermediate for the synthesis of advanced fluorinated compounds. Although it is one of many fluorinated building blocks available, its specific substitution pattern and inherent chirality make it a candidate for creating novel bioactive compounds and functional materials. solvay.com

The 2-arylpropanoic acid structure is a key component in numerous biologically active compounds. nih.gov By using this compound as a starting material, chemists can synthesize more complex molecules where the difluorophenyl group is a crucial element for biological activity or material properties. For instance, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized and shown to possess significant antibacterial activity, demonstrating the value of the substituted 2-arylpropanoic acid core in medicinal chemistry. nih.gov

Utilization in Supramolecular Chemistry and Crystal Engineering

The molecular structure of this compound is well-suited for forming ordered solid-state structures through supramolecular self-assembly. The primary and most dominant intermolecular interaction is the hydrogen bonding between the carboxylic acid moieties. It is highly probable that the molecules form centrosymmetric dimers in the crystal lattice, where two molecules are linked by a pair of strong O–H∙∙∙O hydrogen bonds. This is a classic and robust supramolecular synthon for carboxylic acids, often described with the graph-set notation R²₂(8). mdpi.comnih.gov Similar phenylpropanoic acid derivatives consistently exhibit this dimer formation as the key structural motif. mdpi.com

Beyond this primary interaction, the 3,5-difluorophenyl group plays a crucial role in directing the higher-order assembly. The fluorine atoms can act as weak hydrogen bond acceptors, leading to the formation of C–H∙∙∙F interactions. Such interactions have been shown to direct the supramolecular assemblage in other molecules containing the 3,5-difluorophenyl group. rsc.org These weak hydrogen bonds, along with potential π-π stacking interactions between the aromatic rings, guide how the primary dimer units pack into a three-dimensional crystal structure. nih.gov The interplay of these varied noncovalent forces makes this molecule a subject of interest for crystal engineering, where the goal is to design new solids with desired physical properties. mdpi.com

Table 1: Potential Intermolecular Interactions in the Supramolecular Assembly of this compound
Interaction TypeParticipating GroupsStrengthExpected Role in Crystal Packing
Hydrogen BondingCarboxylic Acid (O-H···O)StrongFormation of primary centrosymmetric dimers (R²₂(8) motif). mdpi.comnih.gov
Weak Hydrogen BondingAromatic C-H and Phenyl Fluorine (C-H···F)WeakDirects the packing and orientation of the primary dimers. rsc.org
π-π Stacking3,5-Difluorophenyl RingsWeakContributes to the stabilization of the overall crystal lattice. nih.gov

Potential as a Chiral Auxiliary or Ligand Precursor

This compound possesses a stereogenic center at the carbon atom adjacent to the carboxyl group (the α-carbon), meaning it exists as a pair of enantiomers: (R)-2-(3,5-difluorophenyl)propanoic acid and (S)-2-(3,5-difluorophenyl)propanoic acid. This inherent chirality is a key feature for advanced applications.

The separation of such racemic mixtures into single enantiomers, a process known as chiral resolution, is a critical step in modern drug development. wikipedia.org Methods for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids via enantioselective esterification have been developed, suggesting that the enantiomers of the title compound could be isolated. mdpi.comnih.gov Enzymatic methods are also employed for the deracemization of similar fluorinated arylcarboxylic acids. mdpi.com

Once obtained in enantiomerically pure form, these molecules are no longer just building blocks but become chiral building blocks. They are highly valuable precursors in asymmetric synthesis for producing complex target molecules, such as pharmaceuticals, with a specific, desired stereochemistry. nih.gov

Furthermore, the carboxylic acid functionality provides a convenient handle for derivatization into chiral ligands for asymmetric catalysis. For example, it can be reacted with chiral amines or other chelating groups to form amide-based ligands. Chiral hydroxamic acids, which can be derived from carboxylic acids, have proven instrumental as ligands in transition metal-catalyzed reactions to achieve high enantioselectivity. mdpi.com The combination of a stereocenter and a modifiable functional group makes this compound a promising precursor for the development of novel chiral ligands.

Future Directions and Emerging Research Areas

Development of Novel and Efficient Asymmetric Synthetic Methodologies

The biological activity of many chiral drugs, including 2-arylpropionic acid derivatives, often resides in a single enantiomer. nih.gov Consequently, the development of efficient and highly selective asymmetric synthetic methods for producing enantiomerically pure 2-(3,5-Difluorophenyl)propanoic acid is a paramount objective. While classical resolution techniques have been employed for similar compounds, future efforts will likely focus on more sophisticated and atom-economical approaches. nih.gov

Emerging trends in asymmetric synthesis that could be applied to this compound include:

Transition-Metal Catalysis: The use of chiral transition-metal catalysts, particularly those based on noble metals like rhodium, ruthenium, and palladium, has revolutionized asymmetric synthesis. mdpi.com Future research will likely explore novel ligand designs to enhance the enantioselectivity and catalytic turnover for the synthesis of this specific difluorinated profen.

Organocatalysis: Chiral organic molecules can act as catalysts for a wide range of chemical transformations. chiralpedia.com This metal-free approach offers advantages in terms of reduced toxicity and environmental impact. chiralpedia.com The development of bespoke organocatalysts for the asymmetric synthesis of this compound represents a vibrant area for future investigation.

Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild reaction conditions. nih.gov The use of whole-cell biocatalysts or isolated enzymes, such as lipases and esterases, for the kinetic resolution or asymmetric synthesis of profens is a well-established green chemistry approach. nih.govunimi.it Future work could involve screening for or engineering novel enzymes with high activity and selectivity towards this compound and its precursors. nih.gov

Synthetic ApproachKey AdvantagesPotential Research Focus for this compound
Transition-Metal Catalysis High efficiency and selectivity, broad substrate scope.Development of novel chiral ligands for improved enantiocontrol.
Organocatalysis Metal-free, lower toxicity, environmentally benign. chiralpedia.comDesign of specific organocatalysts for the target molecule.
Biocatalysis Excellent stereoselectivity, mild reaction conditions, green approach. nih.govScreening and engineering of enzymes for high substrate specificity. nih.gov

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The current understanding of the biological activity of 2-arylpropionic acids is largely centered on their inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. orientjchem.org However, the unique structural features of this compound, particularly the presence of two fluorine atoms, may confer novel pharmacological properties and interactions with previously undiscovered biological targets.

Future research in this area will likely involve:

Target Deconvolution Studies: Employing techniques such as chemical proteomics and affinity-based probes to identify the direct binding partners of this compound within a cellular context.

Phenotypic Screening: Utilizing high-content screening platforms to assess the effects of the compound on a wide range of cellular phenotypes, which can provide clues to its mechanism of action beyond known targets.

Exploration of Non-COX Targets: Investigating the potential modulation of other inflammatory pathways, such as those involving lipoxygenases, cytokines, or nuclear receptors. The structural similarities to other biologically active phenylpropanoic acids suggest potential interactions with free fatty acid receptors like FFA4 (GPR120), which are implicated in metabolic diseases. nih.govresearchgate.net

Mechanistic Studies on Chiral Inversion: Delving deeper into the metabolic chiral inversion of 2-arylpropionic acids, a phenomenon with significant pharmacological and toxicological implications. nih.govnih.govviamedica.pl Understanding how the difluoro substitution pattern affects this process is crucial for predicting the in vivo behavior of the individual enantiomers.

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. nih.gov For this compound, these computational tools can accelerate progress in several key areas:

De Novo Design of Analogs: AI-powered generative models can design novel analogs of this compound with potentially improved potency, selectivity, and pharmacokinetic properties. ikprress.org These models can explore vast chemical spaces to identify promising new structures. ikprress.org

Predictive Modeling of Bioactivity: Machine learning models can be trained on existing data for 2-arylpropionic acids to predict the biological activity of new derivatives. nih.govplos.orgplos.orgnih.gov This can help prioritize the synthesis of the most promising compounds, saving time and resources. nih.gov

Computer-Aided Synthesis Planning (CASP): AI algorithms can assist in designing efficient and practical synthetic routes for this compound and its analogs. iscientific.orgresearchgate.netnih.gov These tools can analyze vast reaction databases to propose optimal reaction conditions and starting materials. nih.gov

AI/ML ApplicationPotential Impact on this compound Research
De Novo Molecular Design Generation of novel, patentable analogs with enhanced therapeutic profiles.
Bioactivity Prediction Rapid screening of virtual libraries to identify high-potential candidates for synthesis. nih.govplos.org
Synthesis Route Optimization Acceleration of the synthesis process through the identification of efficient and cost-effective chemical pathways. iscientific.orgresearchgate.net

Sustainable Chemical Process Development for this compound Production

The principles of green chemistry are increasingly influencing the pharmaceutical industry, with a focus on developing manufacturing processes that are environmentally friendly and economically viable. researchgate.netijpsjournal.comjocpr.comjddhs.com The future production of this compound will undoubtedly be shaped by these considerations.

Key areas for sustainable process development include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives such as water, supercritical fluids, or bio-based solvents. jocpr.comjddhs.com

Catalytic Efficiency: Developing highly active and recyclable catalysts to minimize waste and energy consumption. mdpi.com This includes both chemical catalysts and biocatalysts.

Continuous Flow Chemistry: Transitioning from traditional batch manufacturing to continuous flow processes can offer improved safety, efficiency, and scalability, while also reducing waste.

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce the reliance on petrochemical sources. ijpsjournal.com

By embracing these future directions, the scientific community can unlock the full therapeutic potential of this compound, leading to the development of novel medicines and more sustainable manufacturing processes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3,5-Difluorophenyl)propanoic acid, and what are the critical reaction parameters to control during its preparation?

  • Methodology : Synthesis typically involves coupling reactions, such as Friedel-Crafts alkylation or carboxylation of a fluorinated aromatic precursor. For example, 3-(3,5-difluorophenyl)propanoic acid (CAS: 84315-24-2) can be synthesized via hydrogenation of 3,5-difluorocinnamic acid (CAS: 84315-23-1), followed by oxidation to the carboxylic acid . Key parameters include temperature control (e.g., maintaining <100°C to avoid defluorination), solvent selection (e.g., dichloromethane or THF), and catalyst optimization (e.g., palladium for hydrogenation).

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the substitution pattern on the phenyl ring (e.g., two equivalent fluorine atoms at δ -109 to -112 ppm). 13C^{13}\text{C} NMR verifies the propanoic acid backbone .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–260 nm) assesses purity (>95% recommended for research use) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 186.16 (C9_9H8_8F2_2O2_2) .

Q. What are the key considerations for handling and storing this compound to ensure stability in laboratory settings?

  • Methodology : Store at +4°C in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption and degradation. Use desiccants during storage. Handle in a fume hood with PPE (gloves, lab coat) to minimize inhalation or dermal exposure .

Advanced Research Questions

Q. How does the substitution pattern (3,5-difluoro) on the phenyl ring influence the physicochemical properties and reactivity of this compound compared to other fluorinated analogs?

  • Methodology : The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid group (pKa ≈ 2.8–3.2) compared to non-fluorinated analogs (pKa ≈ 4.8). Solubility in polar solvents (e.g., DMSO) is enhanced due to dipole interactions. Computational studies (e.g., DFT) can quantify electronic effects on reactivity .

Q. What synthetic strategies are employed to derivatize this compound for applications in medicinal chemistry, such as protease inhibitor development?

  • Methodology :

  • Amide Coupling : React with amines (e.g., L-alanine derivatives) using EDC/HOBt to generate bioactive analogs .
  • Esterification : Convert to methyl esters for improved cell membrane permeability .
  • Peptide Conjugation : Incorporate into peptide backbones via solid-phase synthesis for targeting enzymes like p38 MAP kinase .

Q. In crystallography studies, what challenges arise in determining the crystal structure of this compound, and how are they addressed?

  • Methodology : Fluorine’s small atomic radius and high electron density can cause disorder in crystal lattices. Solutions include low-temperature data collection (100 K) and using synchrotron radiation for high-resolution diffraction. Hydrogen-bonding networks between carboxylic acid groups are critical for stabilizing the crystal structure .

Q. How can computational chemistry methods, such as DFT calculations, predict the interaction of this compound with biological targets like p38 MAP kinase?

  • Methodology : Molecular docking (e.g., AutoDock Vina) models binding affinities by simulating interactions between the fluorinated phenyl group and hydrophobic kinase pockets. QSAR studies correlate substituent effects (e.g., fluorine position) with inhibitory activity .

Q. What are the current research gaps in understanding the metabolic pathways of this compound in in vitro models?

  • Methodology : Use hepatocyte assays (e.g., human HepG2 cells) with LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the propanoic chain) and phase II conjugates (e.g., glucuronidation). Compare metabolic stability with non-fluorinated analogs to assess fluorine’s impact .

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